molecular formula C9H8ClNO B14408122 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole CAS No. 82891-77-8

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole

Cat. No.: B14408122
CAS No.: 82891-77-8
M. Wt: 181.62 g/mol
InChI Key: YVFGKLOCLJNMLH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with an appropriate amine and an acid catalyst to form the oxazole ring. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazoles, dihydrooxazoles, and various functionalized derivatives that can be further utilized in synthetic applications .

Scientific Research Applications

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern and the presence of both oxygen and nitrogen in the ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

82891-77-8

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-(3-chlorophenyl)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C9H8ClNO/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6H,4-5H2

InChI Key

YVFGKLOCLJNMLH-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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